{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine
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Overview
Description
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of pyrazole derivatives with suitable amines can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, focusing on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine: This compound has a similar core structure but with a methyl group at the 5-position.
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine}: This compound differs by having an amine group at the 2-position instead of the 3-position.
Uniqueness
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine is unique due to its specific functionalization at the 3-position, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ylmethanamine |
InChI |
InChI=1S/C7H12N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-3,5,8H2 |
InChI Key |
KKCIOPFWMZIXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)CN)CN1 |
Origin of Product |
United States |
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